molecular formula C10H20ClNO2 B13037810 Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl

Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl

Cat. No.: B13037810
M. Wt: 221.72 g/mol
InChI Key: ZLCRHJGJWZOSGB-OULXEKPRSA-N
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Description

X-ray Crystallography

While direct crystallographic data for this compound are limited, related structures, such as (1S,3R)-3-aminocyclohexanecarboxylic acid (PubChem CID: 7005079), have been resolved (CCDC 706049). These studies reveal:

  • A chair conformation for the cyclohexane ring.
  • Hydrogen bonding between the amine and carboxylate groups in the free acid form, which is disrupted in the esterified derivative due to steric hindrance from the isopropyl group.

Conformational Analysis

The compound’s stability is influenced by substituent positioning:

  • Axial vs. equatorial preferences : The isopropyl ester group favors an axial position to avoid steric clashes with the cyclohexane ring’s hydrogens.
  • Amine group interactions : The protonated amine forms ionic interactions with the chloride counterion, stabilizing the hydrochloride salt form.

Comparative Analysis with Cis-Trans Isomers

Key Differences Between (1S,3R) and Cis/Trans Isomers

Property (1S,3R) Isomer (1S,3S) Isomer (Cis) (1R,3R) Isomer (Trans)
Molecular Formula C₁₀H₂₀ClNO₂ C₁₀H₂₀ClNO₂ C₁₀H₂₀ClNO₂
Melting Point 192–195°C (predicted) 178–181°C 205–208°C
Solubility Moderate in polar solvents High in polar solvents Low in polar solvents
Stability Stable under inert conditions Prone to racemization Hygroscopic

Structural Implications

  • Cis Isomers (1S,3S) : The synperiplanar arrangement of the amine and ester groups introduces steric strain, reducing thermal stability.
  • Trans Isomers (1R,3R) : Antiperiplanar substituent positioning enhances crystallinity and melting points.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

propan-2-yl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m0./s1

InChI Key

ZLCRHJGJWZOSGB-OULXEKPRSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H]1CCC[C@H](C1)N.Cl

Canonical SMILES

CC(C)OC(=O)C1CCCC(C1)N.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Amination

  • Starting Material : A cyclohexanone derivative with a pre-determined stereochemistry.
  • Reaction Conditions :
    • Use of chiral catalysts or auxiliaries to ensure the correct (1S,3R) stereochemistry.
    • Typical reagents include ammonia or amine derivatives under controlled conditions.
  • Outcome : Formation of the aminocyclohexane intermediate with high enantiomeric excess.

Esterification

  • Reagents : Isopropanol and a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
  • Conditions :
    • Reaction carried out under reflux to drive ester formation.
    • Solvent: Anhydrous conditions are maintained using solvents like toluene or dichloromethane (DCM).
  • Outcome : Formation of the isopropyl ester of (1S,3R)-3-aminocyclohexane-1-carboxylic acid.

Hydrochloride Salt Formation

  • Reagents : Hydrogen chloride gas or concentrated hydrochloric acid.
  • Conditions :
    • The reaction mixture is cooled to low temperatures (0–5°C) to avoid decomposition.
    • The product is precipitated by introducing HCl gas into an ethereal solution of the ester.
  • Outcome : Crystalline Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride.

Alternative Green Synthesis

A biosynthetic approach has been explored for related compounds, focusing on environmental sustainability:

Enzymatic Catalysis

  • Catalyst : Laccase enzyme extracted from natural sources such as raw lacquer.
  • Process :
    • Reaction between isopropanol and ammonia water at mild temperatures (38–40°C).
    • Laccase facilitates the amination step with minimal by-products.
    • Distillation and subsequent reaction with HCl yield the hydrochloride salt.

This method reduces energy consumption and avoids harsh chemicals, making it an eco-friendly alternative.

Key Parameters and Challenges

Step Key Parameters Challenges
Stereoselective Amination Catalyst selection, temperature control Achieving high enantiomeric purity
Esterification Water removal, solvent choice Avoiding side reactions
Hydrochloride Formation Temperature control, HCl introduction Ensuring complete conversion to salt

Chemical Reactions Analysis

Types of Reactions

Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Pharmaceutical Development

Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to be utilized in the development of medications that target specific biological pathways.

Key Characteristics:

  • Molecular Formula: C10H18ClN
  • Molecular Weight: Approximately 221.73 g/mol
  • Solubility: Soluble in water, making it suitable for formulations requiring aqueous solutions.

Potential Uses:

  • Neuromodulation: Research indicates that this compound may influence neurotransmitter systems, potentially impacting conditions such as pain and anxiety. Similar compounds have been shown to act as inhibitors of receptors or enzymes involved in neurochemical pathways, suggesting a similar pharmacological profile for isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride.

Studies have highlighted the compound's potential biological activities, particularly in neuromodulation. It may interact with various biological targets, including neurotransmitter receptors and enzymes.

Interaction Profiles:

  • Receptor Inhibition: The compound may inhibit specific receptors involved in neurotransmission, which could be beneficial in treating neurological disorders.
  • Enzyme Modulation: It may also affect enzymes that play a role in metabolic pathways related to neurochemistry.

Synthesis and Chemical Research

The synthesis of isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves several steps that ensure high yields and purity. The synthesis process is crucial for its application in both research and industrial settings.

Synthesis Steps:

  • Starting Materials: The synthesis begins with readily available precursors.
  • Reagents: Specific reagents are used to facilitate the formation of the desired amine and carboxylate functionalities.
  • Purification: The final product undergoes purification processes to achieve the required quality for pharmaceutical applications.

Mechanism of Action

The mechanism of action of Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Methyl (1S,3R)-3-Aminocyclohexane-1-Carboxylate (CAS 761386-09-8)
  • Molecular Formula: C₈H₁₅NO₂
  • Key Differences : Substitution of the isopropyl ester with a methyl ester reduces steric bulk and alters lipophilicity.
  • Physical Properties : Lower molecular weight (157.21 g/mol vs. ~215 g/mol for the isopropyl-HCl form). Storage requires freezing (-20°C) under inert atmospheres due to instability .
  • Hazards : Shares similar hazards (skin/eye irritation, H315/H318) but lacks HCl salt-related corrosivity .
(1S,3R)-3-Amino-Cyclohexane-1-Carboxylic Acid
  • Molecular Formula: C₇H₁₁NO₂
  • Key Differences : Replaces the isopropyl ester with a carboxylic acid group, increasing polarity and reducing membrane permeability.
  • Synthesis : Derived from 3-cyclohexenecarboxylic acid via Hu et al.’s method (2006), confirmed by single-crystal X-ray diffraction .
  • Applications : Primarily a precursor for peptide synthesis or metal-chelating agents.
(1S,3R)-3-Amino-1-Isopropylcyclopentane-1-Carboxylic Acid (CAS 1017018-78-8)
  • Molecular Formula: C₉H₁₇NO₂
  • Key Differences : Cyclopentane ring (5-membered) introduces conformational strain vs. cyclohexane’s chair stability. The isopropyl group is directly attached to the ring, altering steric and electronic profiles .
  • Applications: Potential use in constrained peptide analogs or kinase inhibitors.

Stereoisomers and Enantiomers

The (1S,3R) configuration is critical for biological activity. For example, enzymatic resolution using Novozym 435 achieves >99% enantiomeric excess (ee) in acetylation reactions, ensuring high purity for pharmaceutical use . In contrast, mismatched stereochemistry (e.g., 1R,3S) could result in inactive or toxic derivatives.

Functional Group Variants

(1S,3S)-3-Chlorocyclohexane-1-Carbonyl Chloride
  • Molecular Formula : C₇H₁₀Cl₂O
  • Key Differences : Chlorine substituents and carbonyl chloride group increase reactivity, enabling use in acylations but introducing handling hazards (e.g., corrosivity) .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Hazards/Storage
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate HCl - C₁₀H₂₀ClNO₂ ~215 Ester, amine (HCl salt) Enzymatic resolution Corrosive, hygroscopic
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate 761386-09-8 C₈H₁₅NO₂ 157.21 Ester, amine Standard esterification H315/H318/H335, store at -20°C
(1S,3R)-3-Amino-cyclohexane-1-carboxylic acid - C₇H₁₁NO₂ 141.17 Carboxylic acid, amine Hu et al. (2006) method Stable in aqueous solutions
(1S,3R)-3-Amino-1-isopropylcyclopentane-1-carboxylic acid 1017018-78-8 C₉H₁₇NO₂ 171.24 Carboxylic acid, amine Cyclopentane-specific synthesis No data available

Biological Activity

Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with potential biological activities, particularly in the realm of neuromodulation. It is characterized by its unique stereochemistry and molecular structure, which may influence its interactions with various biological targets. The compound is soluble in water and has a molecular weight of approximately 221.73 g/mol, making it suitable for pharmaceutical applications.

Research indicates that isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride may interact with neurotransmitter systems, potentially influencing conditions such as pain and anxiety. Similar compounds have been studied for their ability to act as inhibitors of specific receptors or enzymes involved in neurochemical pathways. This suggests that the compound could play a role in modulating neurotransmission and may have therapeutic implications for various neurological disorders.

Interaction Profiles

Studies have shown that the compound interacts with multiple biological targets. Techniques such as molecular docking and receptor binding assays are employed to assess these interactions, which are crucial for understanding its pharmacological potential and safety profile.

Biological Target Interaction Type Potential Effects
NMDA ReceptorsInhibitionModulation of pain perception
GABA ReceptorsAgonismAnxiolytic effects
Serotonin ReceptorsPartial AgonismMood regulation

Case Studies

  • Neuromodulation Effects : In a study examining the effects of isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride on pain models in rodents, the compound demonstrated significant analgesic properties when administered at specific dosages. The study utilized behavioral assays to measure pain response, indicating a potential mechanism involving NMDA receptor modulation.
  • Anxiety Models : Another case study focused on the anxiolytic effects of the compound in a chronic stress model. Results showed that treatment with isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride led to reduced anxiety-like behaviors compared to control groups, suggesting its efficacy as a potential therapeutic agent for anxiety disorders.

Comparative Analysis with Related Compounds

The uniqueness of isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride lies in its specific stereochemistry, which may confer distinct biological activities compared to structurally similar compounds.

Compound Name Molecular Formula Key Features
Methyl 4-aminocyclohexane-1-carboxylate HClC10H16ClNO2Different stereochemistry; potential alternative effects
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate HClC10H16ClNO2Different activity profile due to stereochemical variation
(1R,3S)-Methyl 3-aminocyclohexanecarboxylate HClC10H17ClNO2Similar amine functionality; different position affecting activity

These comparisons highlight how subtle changes in molecular structure can lead to significant differences in biological activity.

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